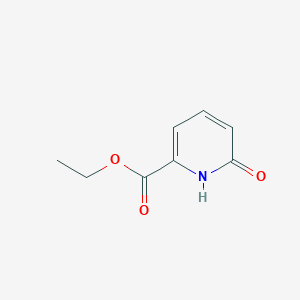

Ethyl 6-hydroxypyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPNYOMVLJREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429013 | |

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-00-7 | |

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-hydroxypyridine-2-carboxylate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-hydroxypyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, spectroscopic analysis, and the biological significance of its structural motif.

Core Compound Identification

This compound is a pyridine derivative characterized by a hydroxyl group at the 6-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile precursor for the synthesis of more complex molecules with a wide range of biological activities.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 53389-00-7 | [1] |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=O)N1 | [2] |

| InChI Key | BHTPNYOMVLJREU-UHFFFAOYSA-N | [2] |

| Appearance | Light yellow crystalline substance (for the parent acid) | [3] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data

Table 2: Predicted and Reported Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectrum available | ChemicalBook[4] |

| ¹³C NMR | Spectrum available | ChemicalBook[4] |

| Mass Spectrometry | Spectrum available; Predicted m/z for [M+H]⁺: 168.06552 | ChemicalBook[4], PubChemLite[2] |

| Infrared (IR) | Spectrum available | ChemicalBook[4] |

Note: For detailed spectra, direct acquisition from suppliers or specialized databases is recommended.

Synthesis and Derivatization

While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of hydroxypyridine carboxylates can be applied. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for preparing substituted dihydropyridine carboxylates.[5] Another potential route is the direct hydroxylation of a pyridine-2-carboxylate derivative.

The primary utility of this compound is as a scaffold for further chemical modification. The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations.

Below is a generalized workflow for the utilization of this compound in a drug discovery context.

References

In-Depth Technical Guide to the Spectral Data of Ethyl 6-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-hydroxypyridine-2-carboxylate (CAS No. 53389-00-7), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 53389-00-7

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

-

Synonyms: Ethyl 6-hydroxypicolinate

Spectral Data Summary

The following tables summarize the key spectral data for this compound. While specific experimental spectra for this compound are not widely available in public domains, the data presented is a combination of referenced information and predicted values from reliable chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Specific experimental ¹H and ¹³C NMR data for this compound is referenced as being available in resources like ChemicalBook, but is not publicly accessible. The tables are presented as a template for the expected data.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 168.0655 | [M+H]⁺ |

| 190.0475 | [M+Na]⁺ |

| 166.0510 | [M-H]⁻ |

| 185.0921 | [M+NH₄]⁺ |

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectral data discussed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent (e.g., chloroform).

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic technique like GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a harder technique that can induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Tautomerism of 6-Hydroxypyridine-2-carboxylate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy and pyridone forms of pyridine derivatives is a critical parameter in medicinal chemistry and drug development, influencing key properties such as solubility, membrane permeability, and receptor binding affinity. This guide provides a detailed examination of the tautomerism of 6-hydroxypyridine-2-carboxylate esters, a scaffold of interest in pharmaceutical research. While direct extensive experimental data for this specific class of esters is limited, this document consolidates information from studies on closely related analogs, including the parent 6-hydroxypyridine-2-carboxylic acid and the extensively studied 2-hydroxypyridine/2-pyridone system. By integrating theoretical principles, computational data, and established experimental protocols, this guide offers a comprehensive understanding of the factors governing the tautomeric preference of these esters and methodologies for their characterization.

Introduction: The Principle of Hydroxypyridine-Pyridone Tautomerism

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in a tautomeric equilibrium with their corresponding pyridone forms.[1] This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. For 6-hydroxypyridine-2-carboxylate esters, the equilibrium is between the enol-like hydroxy form and the keto-like pyridone form.

The position of this equilibrium is highly sensitive to the electronic nature of substituents, the solvent, temperature, and the physical state (solution, solid, or gas phase).[2] In general, the pyridone tautomer is favored in polar solvents and the solid state, primarily due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[3] The hydroxy form, possessing greater aromatic character, is often more prevalent in the gas phase or in non-polar solvents.[3]

For the parent compound, 6-hydroxypyridine-2-carboxylic acid, the pyridone (or keto) form is known to be the dominant tautomer.[4] The commercial availability of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate further supports the stability of the keto tautomer for the ester derivatives as well.[5]

The Tautomeric Equilibrium of 6-Hydroxypyridine-2-carboxylate Esters

The tautomeric equilibrium for 6-hydroxypyridine-2-carboxylate esters can be depicted as a dynamic process between the hydroxy and pyridone forms.

Caption: Tautomeric equilibrium of 6-hydroxypyridine-2-carboxylate esters.

Influence of Substituents

Solvent Effects

The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar protic and aprotic solvents tend to stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.[2] In contrast, non-polar solvents favor the less polar hydroxy form.

Table 1: Expected Tautomeric Preference in Various Solvents (Qualitative)

| Solvent Class | Example Solvents | Expected Predominant Tautomer | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Pyridone | Strong hydrogen bonding with the N-H and C=O groups of the pyridone tautomer.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Pyridone | Stabilization of the large dipole moment of the pyridone tautomer.[2] |

| Non-polar | Cyclohexane, Benzene, CCl4 | Hydroxy (or a mixture) | Reduced stabilization of the polar pyridone form, allowing the aromatic hydroxy form to be more competitive.[3] |

Synthesis of 6-Hydroxypyridine-2-carboxylate Esters

The synthesis of these esters can be approached through several routes, often involving the corresponding carboxylic acid as a key intermediate.

A general synthetic pathway can be outlined as follows:

References

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 6-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 6-hydroxypyridine-2-carboxylate. Due to the limited availability of fully assigned public spectral data for this specific compound, this document focuses on a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures. This guide also includes detailed experimental protocols for synthesis and NMR sample preparation relevant to this class of molecules.

Understanding the Molecular Structure

This compound possesses a substituted pyridine ring, which significantly influences the electronic environment and, consequently, the chemical shifts of the nuclei. The molecule's structure includes an ethyl ester group at position 2 and a hydroxyl group at position 6. The pyridine ring itself has three aromatic protons. The tautomeric equilibrium between the 6-hydroxypyridine and the 6-pyridone form can also affect the observed chemical shifts, with the pyridone form often being predominant in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shift ranges for the protons and carbons in this compound. These predictions are based on the analysis of similar pyridine derivatives and general NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | ~8.0, 2.0 | Coupled to H-4 and H-5. |

| Pyridine H-4 | 7.6 - 8.0 | Triplet (t) or dd | ~8.0 | Coupled to H-3 and H-5. |

| Pyridine H-5 | 6.4 - 6.8 | Doublet of doublets (dd) | ~8.0, 2.0 | Coupled to H-4 and H-3. |

| -OH | 10.0 - 12.0 | Broad singlet (br s) | - | Chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |

| -CH₂- (Ethyl) | 4.2 - 4.5 | Quartet (q) | ~7.1 | Coupled to the -CH₃ protons of the ethyl group. Deshielded by the adjacent oxygen atom. |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ~7.1 | Coupled to the -CH₂- protons of the ethyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | 165 - 170 | Typical range for an ester carbonyl carbon. |

| Pyridine C-2 | 148 - 152 | Attached to the electron-withdrawing ester group. |

| Pyridine C-3 | 110 - 115 | Shielded relative to other pyridine carbons. |

| Pyridine C-4 | 138 - 142 | Aromatic carbon. |

| Pyridine C-5 | 105 - 110 | Shielded due to the influence of the hydroxyl group. |

| Pyridine C-6 | 160 - 165 | Attached to the hydroxyl group, significantly deshielded. In the pyridone tautomer, this would be a carbonyl carbon with a shift closer to 175-180 ppm. |

| -CH₂- (Ethyl) | 60 - 65 | Deshielded by the adjacent oxygen atom. |

| -CH₃ (Ethyl) | 13 - 15 | Typical range for a terminal methyl carbon in an ethyl group. |

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of this and similar compounds involves the cyclocondensation of appropriate precursors. A representative procedure is outlined below.

Materials:

-

Diethyl malonate

-

An appropriate amino-alkene precursor

-

A suitable base (e.g., sodium ethoxide)

-

Ethanol as solvent

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, diethyl malonate is added dropwise with stirring at room temperature.

-

The amino-alkene precursor is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

NMR Sample Preparation (General Protocol for Small Organic Molecules)

To obtain high-quality NMR spectra, proper sample preparation is crucial.[1][2]

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL[1]

-

High-quality 5 mm NMR tube and cap

-

Pipette and filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)

-

Vortex mixer (optional)

Procedure:

-

Weigh the desired amount of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] DMSO-d₆ is a good choice for this molecule due to the hydroxyl proton.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

If any solid particles remain, filter the solution through a pipette with a small plug of glass wool or cotton directly into the clean NMR tube to prevent distortion of the magnetic field homogeneity.[2]

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

-

The sample is now ready for insertion into the NMR spectrometer.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with systematic numbering to correlate with the predicted chemical shifts.

Caption: Molecular structure of this compound.

Experimental Workflow for Compound Characterization

This diagram outlines a typical workflow from synthesis to structural elucidation using NMR.

Caption: General workflow for synthesis and NMR characterization.

References

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 6-hydroxypyridine-2-carboxylate

This guide provides a detailed analysis and interpretation of the infrared (IR) spectrum of Ethyl 6-hydroxypyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document covers the critical aspect of tautomerism, predicted spectral data, experimental protocols, and a logical workflow for spectral interpretation.

The Tautomerism of this compound

A crucial aspect of interpreting the IR spectrum of this compound is understanding its existence in a tautomeric equilibrium. The molecule can exist in two forms: the hydroxy-pyridine form and the more stable pyridone form. This equilibrium is fundamental to the compound's structure and will dominate its spectroscopic signature. In the solid state and in polar solvents, the equilibrium heavily favors the pyridone tautomer due to its greater stability.[1][2]

Predicted Infrared (IR) Spectral Data

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in both tautomers. The dominant pyridone form will exhibit features of a secondary cyclic amide (a lactam) and an α,β-unsaturated ester. The hydroxy form would show features of a phenol and an aromatic ester. The following table summarizes the predicted vibrational frequencies.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment (Dominant Pyridone Form) | Functional Group Assignment (Minor Hydroxy Form) |

| 3300 - 2700 | Medium, Broad | N-H stretch (lactam), C-H (aromatic & aliphatic) | O-H stretch (phenol, intramolecular H-bonded), C-H (aromatic & aliphatic) |

| 1740 - 1715 | Strong | C=O stretch (α,β-unsaturated ester) | C=O stretch (aromatic ester) |

| 1680 - 1640 | Strong | C=O stretch (cyclic amide/pyridone) | - |

| 1620 - 1550 | Medium-Strong | C=C stretch (conjugated ring system) | C=C and C=N stretch (aromatic ring) |

| 1300 - 1100 | Strong | C-O stretch (ester) | C-O stretch (ester and phenol) |

| ~1250 | Medium-Strong | C-N stretch (amide character) | C-N stretch (pyridine ring) |

Workflow for Spectral Interpretation

Interpreting the spectrum involves a systematic process to identify functional groups and determine the dominant tautomeric form. The key is to look for the presence of a strong pyridone C=O stretch and an N-H stretch, which confirms the pyridone structure, as opposed to a broad O-H stretch characteristic of the hydroxy form.

Experimental Protocols

Acquiring a high-quality IR spectrum is paramount for accurate interpretation. The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for analyzing solid samples.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or zinc selenide) must be clean.

-

Cleaning the ATR Crystal: Clean the crystal surface by wiping it gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

-

Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum.[3] This measurement accounts for atmospheric (H₂O, CO₂) and instrument-related absorptions. The recommended settings are typically a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.[3]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[3]

-

Sample Spectrum: Collect the sample spectrum using the same acquisition parameters as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If using an ATR accessory, an ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Alternative Method: The KBr Pellet Technique A traditional alternative is the potassium bromide (KBr) pellet method. This involves grinding 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder.[4] The mixture is then compressed under high pressure in a die to form a thin, transparent pellet, which is analyzed via transmission spectroscopy.[4][5][6] This method requires more sample preparation and care to avoid moisture contamination.[4]

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 6-hydroxypyridine-2-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 6-hydroxypyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the predictable fragmentation pathways of this heterocyclic compound, supported by established principles of mass spectrometry. The guide also includes a detailed experimental protocol for its analysis and presents quantitative data in a clear, tabular format.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. Electron ionization mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[1] This guide proposes a fragmentation pattern based on the known behavior of its constituent functional groups: an ethyl ester, a pyridine ring, and a hydroxyl group on an aromatic system.

Proposed Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 167.16 g/mol ) is expected to form a molecular ion (M•+), which will then undergo a series of characteristic fragmentation reactions. The stability of the pyridine ring suggests that the molecular ion peak should be observable.[2] The primary fragmentation routes are anticipated to involve the ethyl ester group and interactions with the hydroxyl and pyridine functionalities.

The fragmentation of ethyl esters is well-documented and typically involves several key pathways.[3] One of the most common is the loss of the ethoxy radical (•OCH2CH3), which would lead to the formation of a stable acylium ion.[3] Another expected fragmentation is the loss of an ethylene molecule (C2H4) via a McLafferty rearrangement, if a gamma-hydrogen is available for transfer.

The pyridine ring itself is relatively stable, but its fragmentation has been studied. The initial loss of HCN or HNC is a common pathway for the pyridine radical cation.[4] The presence of substituents, such as the hydroxyl and ethyl carboxylate groups, will influence the fragmentation of the ring.

The interplay between the hydroxyl and the carboxylate groups can also lead to specific fragmentation patterns, such as the loss of water or carbon monoxide.

Key Proposed Fragmentations:

-

Loss of Ethoxy Radical (M - 45): Cleavage of the C-O bond of the ester to lose an ethoxy radical (•OCH2CH3), resulting in a pyridyl-acylium ion.

-

Loss of Ethanol (M - 46): This could occur through rearrangement involving the hydroxyl group.

-

Loss of Ethylene (M - 28) via McLafferty Rearrangement: While a classical McLafferty rearrangement might be sterically hindered, related hydrogen rearrangements are possible.

-

Loss of CO (M - 28): Decarbonylation from the acylium ion or directly from other fragments is a common process.

-

Pyridine Ring Fission: Subsequent fragmentation of the pyridine ring could lead to the loss of HCN (27 u).[4]

Quantitative Fragmentation Data

The following table summarizes the major predicted fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the anticipated stability of the resulting ions.

| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted Relative Abundance |

| 167 | [M]•+ | - | C8H9NO3•+ | Moderate |

| 139 | [M - CO]•+ | CO | C7H9NO2•+ | Low |

| 122 | [M - OCH2CH3]+ | •OCH2CH3 | C6H4NO2+ | High |

| 121 | [M - H2O - CO]•+ | H2O, CO | C7H7NO•+ | Moderate |

| 94 | [M - OCH2CH3 - CO]+ | •OCH2CH3, CO | C5H4NO+ | Moderate to High |

| 66 | [C4H4N]+ | •OCH2CH3, CO, HCN | C4H4N+ | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

4.1. Sample Preparation

-

Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.

-

Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

4.2. Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) or a quadrupole mass spectrometer equipped with an electron ionization (EI) source.

-

Inlet System: A direct insertion probe (DIP) or a gas chromatograph (GC) for sample introduction. For GC-MS, a suitable capillary column (e.g., HP-5ms or equivalent) should be used.

4.3. Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[1]

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 1-2 scans/second

-

GC Conditions (if applicable):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of Ethyl 6-hydroxypyridine-2-carboxylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Ethyl 6-hydroxypyridine-2-carboxylate, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination. This includes a qualitative assessment based on the physicochemical properties of analogous compounds, detailed experimental protocols for quantitative measurement, and a structured format for data presentation.

Qualitative Solubility Assessment

This compound possesses both a polar pyridine ring with a hydroxyl group, capable of hydrogen bonding, and a nonpolar ethyl ester group. This amphiphilic nature suggests a varied solubility profile. Based on the general solubility characteristics of pyridine derivatives, the following qualitative predictions can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the pyridine nitrogen and the hydroxyl group should allow for hydrogen bonding with protic solvents. However, the ethyl ester group introduces hydrophobicity. Therefore, moderate solubility is expected in alcohols like ethanol and methanol, while solubility in water is likely to be limited. The solubility of pyridine itself in water is moderate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridine and hydroxyl functionalities, the compound is expected to have poor solubility in nonpolar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Water | H₂O | Polar Protic | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available | Data not available | Shake-Flask Method |

| Methanol | CH₃OH | Polar Protic | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |

| Dichloromethane | CH₂Cl₂ | Nonpolar | 25 | Data not available | Data not available | Shake-Flask Method |

| Toluene | C₇H₈ | Nonpolar | 25 | Data not available | Data not available | Shake-Flask Method |

| Hexane | C₆H₁₄ | Nonpolar | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample to remove any remaining microscopic particles.

-

Accurately weigh a known volume of the clear, saturated filtrate.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

Weigh the remaining solid residue.

-

Calculate the solubility using the mass of the residue and the initial volume of the filtrate.

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear (Beer-Lambert Law).

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution as described in steps 1-4 of the Shake-Flask Method.

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Signaling Pathways and Experimental Workflows

A review of the current literature did not reveal any established signaling pathways directly involving this compound.

Below is a diagram illustrating the general experimental workflow for determining the solubility of a compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its determination. The qualitative assessment suggests varied solubility depending on the solvent's polarity. For precise quantitative data, the detailed shake-flask and UV-Vis spectrophotometry protocols offer reliable methods. The provided table structure and workflow diagram are intended to aid researchers in the systematic determination and presentation of this crucial physicochemical property, thereby supporting further research and development efforts.

References

Ethyl 6-Hydroxypyridine-2-carboxylate: A Technical Guide to its Role as a Chelating Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-hydroxypyridine-2-carboxylate and its parent compound, 6-hydroxypyridine-2-carboxylic acid, as effective chelating agents. The document details their synthesis, coordination chemistry with various metal ions, and potential applications in the pharmaceutical and biomedical fields. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and coordination chemistry.

Introduction to Hydroxypyridine-Based Chelating Agents

Pyridine derivatives containing hydroxyl and carboxyl functional groups are a significant class of chelating agents due to their ability to form stable complexes with a variety of metal ions. The positioning of these functional groups allows for the formation of stable chelate rings, which is a key factor in their efficacy as ligands. This compound, and its parent acid, 6-hydroxypyridine-2-carboxylic acid (also known as 6-hydroxypicolinic acid), are notable examples of this class of compounds. They can act as bidentate or even terdentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups.

The chelation properties of these molecules make them promising candidates for various therapeutic applications, including the treatment of diseases associated with metal overload, and as potential antimicrobial and anticancer agents. The formation of metal complexes can enhance the biological activity of the organic ligand.

Synthesis and Physicochemical Properties

Synthesis of 6-Hydroxypyridine-2-carboxylic Acid

A common method for the synthesis of 6-hydroxypyridine-2-carboxylic acid is the microbial hydroxylation of pyridine-2-carboxylic acid. This biotransformation offers a regioselective method to introduce a hydroxyl group at the 6-position of the pyridine ring.

Synthesis of this compound

The ethyl ester can be synthesized from the parent carboxylic acid through standard esterification procedures, such as the Fischer esterification method. This typically involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, like sulfuric acid.

Physicochemical Properties

The physicochemical properties of 6-hydroxypyridine-2-carboxylic acid are summarized in the table below. The properties of the ethyl ester derivative are expected to be similar, with differences mainly in solubility and melting/boiling points due to the presence of the ethyl group.

| Property | Value |

| Molecular Formula | C6H5NO3 |

| Molecular Weight | 139.11 g/mol |

| Appearance | Light yellow crystalline solid[1] |

| Melting Point | 270 °C (decomposes)[2] |

| pKa | 3.29 ± 0.20 (Predicted)[1] |

| Solubility | Moderately soluble in water, more soluble in organic solvents[3] |

Coordination Chemistry and Metal Complexation

6-Hydroxypyridine-2-carboxylic acid and its ethyl ester are versatile ligands that can coordinate to a wide range of metal ions. The coordination can occur in a bidentate fashion through the pyridine nitrogen and the carboxylate oxygen, or in a terdentate manner involving the hydroxyl group as well. This versatility allows for the formation of metal complexes with diverse geometries and properties.

Experimental Protocol for the Synthesis of a Representative Metal Complex: [Cu(6-OHpic)₂(H₂O)₂]

This protocol is adapted from the synthesis of the diaqua(bis(6-hydroxypicolinato))copper(II) complex.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

6-Hydroxypyridine-2-carboxylic acid (6-OHpicH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve copper(II) sulfate pentahydrate in deionized water to create an aqueous solution.

-

Dissolve 6-hydroxypyridine-2-carboxylic acid in ethanol.

-

Slowly add the ethanolic solution of the ligand to the aqueous solution of the copper salt with constant stirring.

-

Adjust the pH of the resulting mixture to acidic conditions (around pH 1) to facilitate complex formation.[4]

-

Allow the solution to stand at room temperature for slow evaporation.

-

Crystals of [Cu(6-OHpic)₂(H₂O)₂] will form over time.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Structural and Spectroscopic Data of Metal Complexes

The formation of metal complexes with 6-hydroxypyridine-2-carboxylate ligands can be confirmed and characterized by various analytical techniques, including X-ray crystallography, IR spectroscopy, and NMR spectroscopy.

Table 1: Selected Bond Lengths and Angles for [Cu(6-OHpic)₂(3-pic)₂]

The following data is for a closely related complex where the axial water ligands have been replaced by 3-picoline. This provides insight into the coordination environment of the copper(II) ion.

| Parameter | Value | Reference |

| Coordination Geometry | Tetragonally compressed octahedral | [4] |

| Cu-N(pyridine) bond length | 2.01 Å (average) | [4] |

| Cu-O(carboxylate) bond length | 2.25 Å (average) | [4] |

| N-Cu-O bite angle | 79.5° (average) | [4] |

Table 2: Key IR and ¹H NMR Spectral Data

| Technique | Ligand (6-OHpicH) | Metal Complex (e.g., Cu(II) complex) |

| IR (cm⁻¹) | ν(C=O) ~1700, ν(O-H) ~3400 | Shift in ν(C=O) to lower frequency, broadening of ν(O-H) |

| ¹H NMR (ppm) | Aromatic protons: 7.0-8.0, COOH proton: >10 | Shifts in aromatic proton signals, disappearance of COOH proton signal |

Experimental Protocols for Characterization

Potentiometric Titration for Stability Constant Determination

The stability constants of the metal complexes can be determined by potentiometric titration.

Procedure:

-

Prepare a solution of the ligand of known concentration.

-

Prepare solutions of the metal salt of interest at various concentrations.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate a solution containing the ligand and the metal ion with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH at regular intervals of titrant addition.

-

The titration data can be used to calculate the formation constants (stability constants) of the metal-ligand complexes.[5]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Compare the IR spectrum of the free ligand with that of the metal complex. A shift in the carbonyl stretching frequency (ν(C=O)) to a lower wavenumber is indicative of coordination of the carboxylate group to the metal ion.

-

¹H NMR Spectroscopy: The coordination of the ligand to a paramagnetic metal ion will lead to broadening of the NMR signals. For diamagnetic metal complexes, shifts in the chemical shifts of the pyridine ring protons can provide information about the coordination.

Biological Activities and Potential Applications

Metal complexes of hydroxypyridine carboxylic acids have shown promise in several therapeutic areas. The chelation of metal ions is a key mechanism underlying their biological activity.

Antimicrobial and Antifungal Activity

By binding to essential metal ions like iron, zinc, and copper, these chelating agents can deprive microorganisms of these vital nutrients, thereby inhibiting their growth. The metal complexes themselves can also exhibit enhanced antimicrobial activity compared to the free ligand.

Anticancer Activity

The anticancer activity of these compounds is often attributed to their ability to disrupt the homeostasis of metal ions in cancer cells, which have a higher requirement for these metals for proliferation. Chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

Mechanism of Action

The primary mechanism of action for the biological activities of this compound and its parent acid as chelating ligands involves the sequestration of essential metal ions. This disruption of metal ion homeostasis can trigger a cascade of cellular events, leading to the observed therapeutic effects.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and characterization of metal complexes.

General Mechanism of Action

Caption: General mechanism of action of the chelating ligand in a biological system.

References

reactivity and functionalization of the Ethyl 6-hydroxypyridine-2-carboxylate scaffold

An In-depth Technical Guide to the Reactivity and Functionalization of the Ethyl 6-hydroxypyridine-2-carboxylate Scaffold

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a valuable building block in medicinal chemistry and drug discovery. Pyridine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide provides a comprehensive overview of the reactivity of the this compound core, detailing various functionalization strategies, experimental protocols, and key quantitative data.

The scaffold possesses multiple reactive sites amenable to chemical modification: the hydroxyl group, the ethyl carboxylate moiety, the pyridine nitrogen, and the aromatic ring itself. The presence of the hydroxyl group introduces interesting tautomeric possibilities, primarily existing in the pyridone form. This influences the reactivity of the entire system.

Reactivity and Functionalization Strategies

The strategic functionalization of the this compound scaffold allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. The primary sites for modification are the oxygen of the hydroxyl group, the pyridine ring carbons (C3, C4, and C5), and the carboxylate group.

O-Alkylation and O-Acylation

The hydroxyl group is a primary site for functionalization. O-alkylation and O-acylation can be achieved under basic conditions to generate a variety of ethers and esters, respectively. These modifications can significantly impact the scaffold's lipophilicity and hydrogen bonding capacity.

Electrophilic Aromatic Substitution

The pyridine ring can undergo electrophilic aromatic substitution. The directing effects of the existing electron-donating hydroxyl group and the electron-withdrawing carboxylate group will influence the position of substitution.

-

Nitration: Nitration of similar 6-hydroxy-2(1H)-pyridone structures has been shown to occur at the 3-position.[2]

-

Halogenation: Halogenation, such as bromination or chlorination, is a key step to introduce a handle for subsequent cross-coupling reactions. This transformation is crucial for diversifying the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the pyridine core.[3] These reactions typically require prior halogenation of the pyridine ring.

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide.[4][5] It is widely used to form biaryl structures.[3][4] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] It is a reliable method for introducing alkynyl moieties into the scaffold.[6][7] The reaction is typically catalyzed by a palladium complex and a copper co-catalyst.[6][7]

-

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9][10] It has largely replaced harsher methods for the synthesis of aryl amines.[8]

Functionalization of the Carboxylate Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, most commonly amides, through coupling with amines.

Quantitative Data on Functionalization Reactions

The following tables summarize quantitative data for representative functionalization reactions on the 6-hydroxypyridine-2-carboxylate scaffold and related structures.

Table 1: Halogenation of the Pyridine Ring

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Bromination | 6-hydroxypyridine-2-carboxylic acid | N-Bromosuccinimide, Acetonitrile, Reflux | 3,5-Dibromo-6-hydroxypyridine-2-carboxylic acid | High |

| Chlorination | 6-hydroxypyridine-2-carboxylic acid | N-Chlorosuccinimide, Acetonitrile, Reflux | 3,5-Dichloro-6-hydroxypyridine-2-carboxylic acid | Moderate to High |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Suzuki-Miyaura | Ethyl 5-bromo-6-hydroxypyridine-2-carboxylate | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C | Ethyl 6-hydroxy-5-arylpyridine-2-carboxylate | 70-95 |

| Sonogashira | Ethyl 5-bromo-6-hydroxypyridine-2-carboxylate | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Ethyl 6-hydroxy-5-(alkynyl)pyridine-2-carboxylate | 65-90 |

| Buchwald-Hartwig | Ethyl 5-bromo-6-hydroxypyridine-2-carboxylate | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Ethyl 5-(amino)-6-hydroxypyridine-2-carboxylate | 60-85 |

Table 3: Carboxylate Functionalization

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Hydrolysis | This compound | LiOH, THF/H₂O, rt | 6-Hydroxypyridine-2-carboxylic acid | >95 |

| Amidation | 6-Hydroxypyridine-2-carboxylic acid | Amine, HATU, DIPEA, DMF, rt | 6-Hydroxy-N-substituted-pyridine-2-carboxamide | 70-90 |

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Scheme: (Aryl-Br) + (R-B(OH)₂) --[Pd catalyst, Base]--> Aryl-R

Procedure: To a solution of ethyl 5-bromo-6-hydroxypyridine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of toluene/ethanol/water is added the corresponding arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C overnight. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

Scheme: (Aryl-I) + (H-C≡C-R) --[Pd/Cu catalyst, Base]--> Aryl-C≡C-R

Procedure: To a solution of ethyl 5-iodo-6-hydroxypyridine-2-carboxylate (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran are added triethylamine (3.0 eq) and copper(I) iodide (0.1 eq). The mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination

Scheme: (Aryl-Br) + (R₂NH) --[Pd catalyst, Base]--> Aryl-NR₂

Procedure: A mixture of ethyl 5-bromo-6-hydroxypyridine-2-carboxylate (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq) in a sealed tube is purged with argon. Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and anhydrous dioxane are added. The tube is sealed, and the mixture is heated at 100 °C for 12-24 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

General Procedure for Ester Hydrolysis

Scheme: R-COOEt --[Base]--> R-COOH

Procedure: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran and water (1:1) is added lithium hydroxide (2.0 eq). The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1M HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-hydroxypyridine-2-carboxylic acid.

Visualizations

Caption: General workflow for diversifying the core scaffold.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Decision tree for selecting a functionalization strategy.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Ethyl 6-Hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridinone scaffolds is a critical transformation in medicinal chemistry and drug development, as the introduction of various alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the molecule. Ethyl 6-hydroxypyridine-2-carboxylate is a versatile starting material that, upon N-alkylation, yields ethyl 1-alkyl-6-oxo-1,6-dihydropyridine-2-carboxylates. These products are valuable intermediates for the synthesis of a diverse range of biologically active compounds.

A primary challenge in the alkylation of 6-hydroxypyridin-2-carboxylates is controlling the regioselectivity between N-alkylation and O-alkylation. The ambident nucleophilic nature of the pyridinone ring can lead to the formation of both N-alkylated and O-alkylated products.[1][2] The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the reaction towards the desired N-substituted product.[1][2] This document provides detailed protocols for three common and effective methods for the N-alkylation of this compound: the Williamson Ether Synthesis, the Mitsunobu Reaction, and a Phase-Transfer Catalyzed (PTC) method.

Comparison of N-Alkylation Protocols

The choice of N-alkylation protocol depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. The following table summarizes the key features of the three protocols detailed in this document.

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |

| Alkylating Agent | Alkyl halides (e.g., iodides, bromides) | Primary and secondary alcohols | Alkyl halides |

| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | DEAD or DIAD, PPh₃ | Phase-transfer catalyst (e.g., TBAB), base (e.g., K₂CO₃, NaOH) |

| Typical Solvents | DMF, THF, Acetonitrile | THF, Dioxane | Toluene, Dichloromethane |

| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature | Room temperature to reflux |

| Selectivity | Variable N/O selectivity, dependent on conditions | Generally good N-selectivity for pyridones | Can favor N-alkylation, but optimization is often required |

| Advantages | Cost-effective reagents, scalable | Mild conditions, good for sensitive substrates, stereochemical inversion of the alcohol | Use of inexpensive bases, suitable for large-scale synthesis, often milder than traditional Williamson |

| Disadvantages | Can require harsh bases, potential for O-alkylation | Stoichiometric amounts of reagents and byproducts, which can be difficult to remove | Catalyst may be required in significant loading, optimization of conditions can be necessary |

Experimental Protocols

Protocol 1: N-Alkylation via Williamson Ether Synthesis

This protocol describes the N-alkylation of this compound using an alkyl halide and a base. This method is widely used due to its simplicity and the availability of a wide range of alkyl halides.[3][4]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DMF (or acetonitrile) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add potassium carbonate (2.0-3.0 eq) to the solution. If using sodium hydride (1.1-1.2 eq), add it portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases.

-

To the resulting suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the N-alkylated product.

Expected Yields and Reaction Conditions:

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60 | 12 | 70-85 |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 (reflux) | 18 | 65-80 |

| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | 24 | 80-95 |

| Propyl Iodide | NaH | THF | 65 (reflux) | 16 | 60-75 |

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyridones using an alcohol as the alkylating agent.[5][6][7] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution over 15-30 minutes. The characteristic orange color of the azodicarboxylate should fade as the reaction proceeds.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product often contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation of the byproduct from a suitable solvent mixture (e.g., diethyl ether/hexane) can be effective.

Expected Yields and Reaction Conditions:

| Alcohol | Azodicarboxylate | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Ethanol | DEAD | THF | 0 °C to RT | 18 | 60-75 |

| Propan-1-ol | DIAD | THF | 0 °C to RT | 24 | 55-70 |

| Benzyl alcohol | DEAD | THF | 0 °C to RT | 12 | 70-85 |

| Cyclopentanol | DIAD | THF | 0 °C to RT | 24 | 50-65 |

Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and often scalable method for N-alkylation, utilizing a catalyst to facilitate the reaction between the pyridinone salt in the solid or aqueous phase and the alkyl halide in the organic phase.[8][9][10]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl chloride, butyl bromide)

-

Potassium carbonate (K₂CO₃) or solid Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or Dichloromethane

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1-0.2 eq).

-

Add toluene (or dichloromethane) to form a suspension.

-

Add the alkyl halide (1.2 eq) to the mixture.

-

Heat the reaction to 50-80 °C and stir vigorously for 6-24 hours. Efficient stirring is crucial for effective phase transfer. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.

Expected Yields and Reaction Conditions:

| Alkyl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzyl Chloride | K₂CO₃ | TBAB (10 mol%) | Toluene | 80 | 8 | 85-95 |

| Butyl Bromide | K₂CO₃ | TBAB (15 mol%) | Toluene | 100 | 16 | 70-85 |

| Ethyl Bromoacetate | K₂CO₃ | TBAB (10 mol%) | Dichloromethane | 40 (reflux) | 12 | 75-90 |

| Allyl Bromide | NaOH (solid) | TBAB (10 mol%) | Dichloromethane | Room Temp | 6 | 80-90 |

Visualization of Protocols and Pathways

Caption: Williamson Ether Synthesis Pathway for N-Alkylation.

Caption: Mitsunobu Reaction Pathway for N-Alkylation.

Caption: General Experimental Workflow for N-Alkylation.

Characterization Data

The successful N-alkylation can be confirmed by standard spectroscopic methods.

-

¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are indicative of successful alkylation. The chemical shifts of the pyridine ring protons will also be affected by the N-substitution.

-

¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the pyridine ring carbons confirm the structure.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected mass of the N-alkylated product.

The distinction between N- and O-alkylated isomers can often be achieved through detailed 2D NMR experiments (e.g., HMBC, NOESY) or by comparing the spectroscopic data to known examples in the literature.[11]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.

-

Alkyl halides can be toxic and lachrymatory. Handle in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. byjus.com [byjus.com]

- 5. rsc.org [rsc.org]

- 6. Rh(I)-Catalyzed C6-Selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. phasetransfer.com [phasetransfer.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines [infoscience.epfl.ch]

Application Notes and Protocols: N-Alkylation of 6-Hydroxypyridine-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridine-2-carboxylates are valuable building blocks in medicinal chemistry and materials science. The pyridine ring's nitrogen and oxygen atoms can both be alkylated, leading to two different regioisomers: N-alkylated products (1-alkyl-6-oxo-1,6-dihydropyridine-2-carboxylates) and O-alkylated products (6-alkoxypyridine-2-carboxylates). The selective synthesis of the N-alkylated isomer is often desired for the development of novel pharmaceuticals and functional materials. This document provides a detailed overview of the mechanism, factors influencing regioselectivity, and a general protocol for the N-alkylation of 6-hydroxypyridine-2-carboxylates.

Mechanism of Alkylation

The alkylation of 6-hydroxypyridine-2-carboxylates is a classic example of the reaction of an ambident nucleophile. The substrate exists in tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form. Deprotonation by a base generates a pyridinolate anion, which has two nucleophilic centers: the nitrogen atom and the oxygen atom.

The reaction with an alkylating agent (e.g., an alkyl halide) can therefore proceed via two competing pathways, leading to either N-alkylation or O-alkylation. The regioselectivity of the reaction is influenced by a variety of factors, as detailed below.

Figure 1. General mechanism for the N- vs. O-alkylation of 6-hydroxypyridine-2-carboxylates.

Factors Influencing N- vs. O-Alkylation Regioselectivity

The ratio of N- to O-alkylated products is highly dependent on the reaction conditions. Understanding these factors is crucial for directing the reaction towards the desired N-alkylated product.

-

Nature of the Alkylating Agent: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a softer nucleophile than the oxygen atom. Therefore, softer electrophiles (alkylating agents with soft leaving groups like iodide) tend to favor N-alkylation.[1][2] Conversely, harder electrophiles (e.g., dimethyl sulfate, Meerwein's salt) favor O-alkylation.[1]

-

Base: The choice of base can influence the position of the counterion and the degree of ion pairing, which in turn affects the availability of the N and O nucleophilic sites.

-

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. The solvent can affect the solubility of the pyridinolate salt and the solvation of the cation, thereby influencing the N/O ratio.

-

Counterion: The nature of the cation from the base can impact the regioselectivity. For instance, silver salts are known to promote O-alkylation.

-

Substituents on the Pyridine Ring: The electronic properties of other substituents on the pyridine ring can alter the nucleophilicity of the nitrogen and oxygen atoms. The electron-withdrawing nature of the carboxylate group at the 2-position in the target molecule is expected to decrease the overall nucleophilicity of the pyridinolate anion.

Experimental Protocols

While specific data for 6-hydroxypyridine-2-carboxylates is limited, the following protocol is a general procedure adapted from common methods for the N-alkylation of 2-pyridones.[3][4] Optimization may be required for specific substrates and alkylating agents.

Protocol: General Procedure for N-Alkylation using Potassium Carbonate

This protocol describes a common method for the N-alkylation of 2-pyridones, which should be applicable to 6-hydroxypyridine-2-carboxylate esters.

Materials:

-

6-Hydroxypyridine-2-carboxylate ester (1.0 eq)

-

Alkylating agent (e.g., alkyl halide) (1.1 - 1.5 eq)

-

Anhydrous potassium carbonate (K2CO3) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if heating)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 6-hydroxypyridine-2-carboxylate ester (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC, typically disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to separate the N-alkylated product from any O-alkylated byproduct and other impurities.

Figure 2. Experimental workflow for the N-alkylation of 6-hydroxypyridine-2-carboxylates.

Data Presentation

The following tables summarize representative data for the N-alkylation of various substituted 2-pyridones, which can serve as a guide for the expected reactivity and selectivity.

Table 1: N-Alkylation of 2-Pyridones with Various Alkyl Halides

| Entry | 2-Pyridone Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N/O Ratio | Yield (%) | Reference |

| 1 | 2-Pyridone | Benzyl bromide | K2CO3 | DMF | RT | >95:5 | 85 | [3] |

| 2 | 2-Pyridone | Ethyl bromoacetate | K2CO3 | DMF | RT | >95:5 | 92 | [3] |

| 3 | 5-Chloro-2-pyridone | Benzyl chloride | (CH3)4NF | THF | RT | N-only | - | [5] |

| 4 | 2-Pyridone | 1-Bromopropane | Cs2CO3 | DMF | 80 | N-only | 91 | [4] |

Note: The data in this table is for 2-pyridone and its derivatives, not specifically for 6-hydroxypyridine-2-carboxylates. Yields are for the N-alkylated product.

Conclusion

The N-alkylation of 6-hydroxypyridine-2-carboxylates is a feasible transformation that can be achieved with high regioselectivity by carefully selecting the reaction conditions. The provided protocol, based on established methods for 2-pyridone alkylation, offers a solid starting point for synthesizing N-alkyl-6-oxo-1,6-dihydropyridine-2-carboxylates. Researchers should consider optimizing the base, solvent, temperature, and nature of the alkylating agent to achieve the best results for their specific substrate. The insights into the reaction mechanism and influencing factors will aid in the rational design of synthetic strategies for novel compounds in drug discovery and materials science.

References

- 1. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]